WL 47 - dimer WL 47 - dimer High affinity caveolin-1 (CAV1) ligand (Kd = 23 nM); disrupts caveolin-1 oligomers. Exhibits selectivity for CAV1 over BSA, casein and HEWL.
Brand Name: Vulcanchem
CAS No.:
VCID: VC20737655
InChI:
SMILES:
Molecular Formula: C80H130N24O18S4
Molecular Weight: 1844.3

WL 47 - dimer

CAS No.:

Cat. No.: VC20737655

Molecular Formula: C80H130N24O18S4

Molecular Weight: 1844.3

* For research use only. Not for human or veterinary use.

WL 47 - dimer -

Specification

Molecular Formula C80H130N24O18S4
Molecular Weight 1844.3

Introduction

Chemical Properties and Structure

WL 47 - dimer is a peptide dimer with defined structural characteristics critical to its biological function. The compound features a disulfide bridge connecting two identical peptide sequences, creating a functional unit that enables specific interactions with caveolin-1.

Basic Chemical Profile

WL 47 - dimer possesses the following fundamental chemical properties:

PropertyValue
Molecular Weight1844.3
Chemical FormulaC₈₀H₁₃₀N₂₄O₁₈S₄
SequenceCSWMRLK CSWMRLK* (Modifications: Disulfide Bridge = 1-1*)
PubChem ID123773278
InChI KeyDNQUEMNLAOMZEO-HFXGPFCTSA-N

The compound consists of two identical peptide chains (CSWMRLK) linked through a disulfide bridge between their cysteine residues . This structure is critical for its high-affinity binding to caveolin-1, as the dimerization creates a spatial arrangement that complements the binding domain of its target protein.

Structural Features

The peptide sequence CSWMRLK contains several notable amino acids that contribute to its functionality:

  • Cysteine (C): Forms the crucial disulfide bridge between the two peptide chains

  • Serine (S): Contains a hydroxyl group that can participate in hydrogen bonding

  • Tryptophan (W): Features an indole side chain that often contributes to hydrophobic interactions

  • Methionine (M): Contains a sulfur atom that can participate in various interactions

  • Arginine (R): Provides a positively charged guanidino group

  • Leucine (L): Contributes a hydrophobic side chain

  • Lysine (K): Contains a positively charged amino group

This specific arrangement of amino acids creates a functional peptide that can selectively bind to caveolin-1 with high affinity .

Biological Activity and Mechanism

WL 47 - dimer demonstrates significant biological activity through its interaction with caveolin-1, a key structural protein in caveolae formation and function.

Binding Affinity and Selectivity

WL 47 - dimer exhibits remarkably high affinity for caveolin-1, with a dissociation constant (Kd) of 23 nM . This binding affinity indicates strong and specific interaction between the compound and its target protein. The compound demonstrates selectivity for caveolin-1 over other proteins, including bovine serum albumin (BSA), casein, and hen egg white lysozyme (HEWL) . This selectivity is crucial for research applications where specific targeting of caveolin-1 is desired.

Deoligomerization Mechanism

The primary biological effect of WL 47 - dimer is its ability to disrupt caveolin-1 oligomers . Caveolin-1 naturally forms oligomeric structures that are essential for the formation and function of caveolae, which are specialized lipid raft domains in cell membranes. By binding to caveolin-1, WL 47 - dimer appears to interfere with the protein-protein interactions necessary for oligomerization, potentially affecting various cellular processes regulated by caveolae.

This deoligomerization activity makes WL 47 - dimer a valuable tool for studying:

  • Caveolae formation and dynamics

  • Caveolin-1-dependent signaling pathways

  • Membrane trafficking processes

  • Cellular uptake mechanisms

The specific mechanism by which WL 47 - dimer disrupts caveolin-1 oligomers likely involves binding to key interaction sites on the protein, preventing the intermolecular associations required for oligomer formation .

Research Applications

WL 47 - dimer has potential applications in various research areas related to caveolin-1 and caveolae biology.

Investigating Caveolin-1 Function

As a selective ligand for caveolin-1 with deoligomerization activity, WL 47 - dimer serves as a valuable tool for investigating the functions of caveolin-1 in cellular processes. By disrupting caveolin-1 oligomers, researchers can study the role of these structures in:

  • Membrane organization and lipid raft formation

  • Signal transduction pathways

  • Endocytosis and transcytosis

  • Cholesterol homeostasis

  • Cell migration and adhesion

Tool for Studying Endocytosis

Given caveolin-1's crucial role in caveolae-mediated endocytosis, WL 47 - dimer can be employed to study this specialized uptake pathway. By disrupting caveolin-1 oligomers, researchers can investigate how these structures contribute to the formation and function of caveolae in endocytic processes, potentially leading to improved understanding of drug delivery mechanisms and cellular uptake pathways .

Research History and Development

WL 47 - dimer emerged from research focused on developing selective ligands for caveolin-1 with potential applications in studying caveolae-mediated cellular processes.

Development Background

The compound was developed through careful design strategies aimed at creating high-affinity ligands for caveolin-1. The work by Gilliam and colleagues (2016) described the affinity-guided design approach that led to the development of WL 47 - dimer . This research represents a significant contribution to the field of caveolin-1 biology and provides tools for further investigation of this important membrane protein.

Research Acknowledgments

The development of WL 47 - dimer involved the work of Professor Gregory Weiss, as noted in the product information . This acknowledgment highlights the academic research origins of the compound and its scientific importance in the field of protein-ligand interactions and caveolin biology.

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